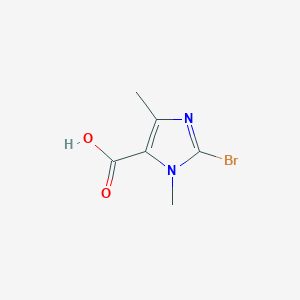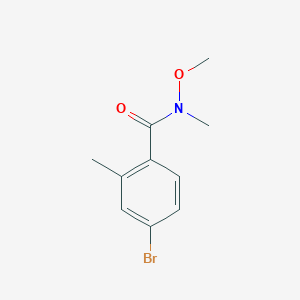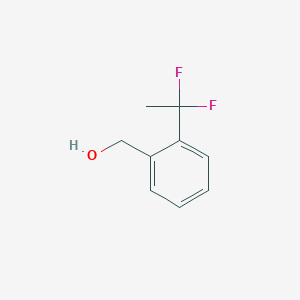
(2-(1,1-二氟乙基)苯基)甲醇
描述
(2-(1,1-Difluoroethyl)phenyl)methanol, also known as DFPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
科学研究应用
金(I)催化的分子间氢烷氧基化
- 应用:一项研究证明了金(I)催化的分子间丙烯氢烷氧基化在合成烷基烯丙基醚中的有效性,突出了金催化在有机合成中的多功能性(Zhang & Widenhoefer,2008)。
催化中的钯纳米粒子
- 应用:对含氟相溶性钯纳米粒子的研究表明,它们作为铃木交叉偶联和赫克反应的可回收催化剂的效率,强调了钯在促进碳碳键形成中的作用(Moreno-Mañas, Pleixats, & Villarroya, 2001)。
氮杂-Piancatelli重排
- 应用:开发了一种涉及In(OTf)3催化的串联氮杂-Piancatelli重排/迈克尔反应的方法,用于合成3,4-二氢-2H-苯并[b][1,4]噻嗪和恶嗪衍生物,说明了重排反应在构建杂环化合物中的效用(Reddy 等人,2012)。
对映选择性环氧化
- 应用:探索了(1R,3S,4S)-2-氮杂降冰片烷-3-甲醇的合成和用作α,β-烯酮的对映选择性环氧化的催化剂,展示了手性催化剂在生产对映体富集的环氧化物中的重要性(Lu 等人,2008)。
膜研究中的脂质动力学
- 应用:一项关于甲醇对脂质动力学影响的研究使用了小角中子散射,揭示了甲醇如何影响脂质转移和翻转动力学,这对于理解生物系统中的膜行为很重要(Nguyen 等人,2019)。
化学反应的机理见解
- 应用:对取代的嘧啶酮的合成和结构解析的研究提供了有关形成和稳定化能量的机理的见解,有助于理解反应途径和分子相互作用(Anga 等人,2014)。
属性
IUPAC Name |
[2-(1,1-difluoroethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-9(10,11)8-5-3-2-4-7(8)6-12/h2-5,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCJVTKQIPVTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1CO)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1,1-Difluoroethyl)phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



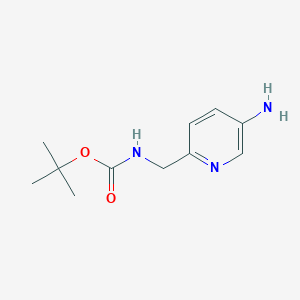

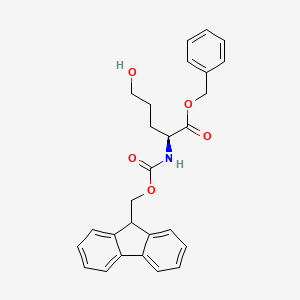


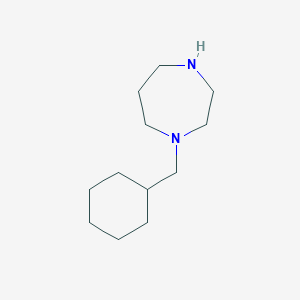
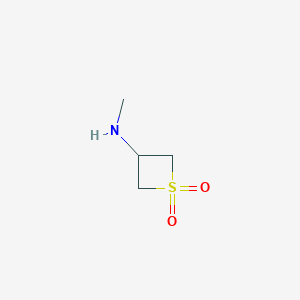
![1,1-Difluorospiro[2.5]octan-6-amine](/img/structure/B3110091.png)
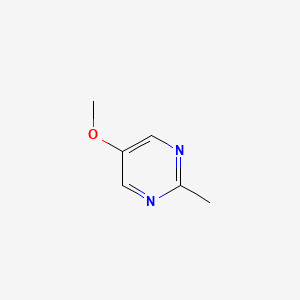
![5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B3110097.png)
